molecular formula C11H15N3O3S2 B2451872 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795083-94-1

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2451872
CAS No.: 1795083-94-1
M. Wt: 301.38
InChI Key: MSGHOGKCHCDRTG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-8-3-4-18-11(8)10(15)6-13-19(16,17)9-5-12-14(2)7-9/h3-5,7,10,13,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGHOGKCHCDRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CN(N=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiophene ring, a pyrazole ring, and a sulfonamide group. This structural configuration contributes to its distinct chemical and biological properties. The molecular formula is C11H15N3O3SC_{11}H_{15}N_{3}O_{3}S, and it is characterized by its sulfonamide functional group, which plays a crucial role in its mechanism of action.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit various enzymes by blocking their active sites. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole sulfonamides exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole sulfonamides were effective against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic agent .

Anticancer Activity

This compound has shown promise in anticancer applications. In vitro studies demonstrated that this compound exhibited antiproliferative effects on cancer cell lines without significant cytotoxicity to normal cells. The half-maximal inhibitory concentration (IC50) values indicated effective dose-response relationships, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In various assays measuring cytokine production (e.g., TNF-α and IL-6), it demonstrated significant inhibition, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 values indicate antiproliferative effects
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyrazole sulfonamide derivatives showed that modifications in the thiophene ring enhanced antimicrobial activity against Gram-positive bacteria. The results indicated that substituents on the thiophene ring could optimize the compound's efficacy .
  • Anticancer Potential : In a recent study involving U937 cells, this compound was tested for its antiproliferative effects using the CellTiter-Glo assay. The results indicated low cytotoxicity with promising antiproliferative activity, paving the way for further exploration in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a pyrazole-sulfonyl chloride intermediate with a hydroxyethyl-thiophene derivative in N,N-dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonamide intermediates.
  • Base selection : Alkali carbonates (K₂CO₃) optimize deprotonation without side reactions.
  • Temperature : Room temperature minimizes decomposition of the hydroxyl-thiophene moiety. For analogs, yields are improved by stepwise purification via column chromatography and recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), sulfonamide (δ 3.1–3.3 ppm for -SO₂NH-), and thiophene protons (δ 6.5–7.0 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
  • FT-IR : Validate sulfonamide (-SO₂-NH, ~1340 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

Q. How do the hydroxyl and sulfonamide functional groups influence solubility and reactivity?

  • Solubility : The hydroxyl group enhances aqueous solubility (logP ~1.5), while the sulfonamide contributes to polar surface area (~90 Ų), making it suitable for biological assays .
  • Reactivity : The sulfonamide acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., enzymes) or crystallization via -NH···O motifs .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonamide group's role in mediating biological activity?

The sulfonamide’s electron-withdrawing nature stabilizes transition states in enzyme inhibition. For example, in kinase assays, the -SO₂-NH- group forms hydrogen bonds with ATP-binding pockets, as shown in pyrazole-sulfonamide analogs . Competitive inhibition constants (Kᵢ) can be measured via fluorescence polarization or surface plasmon resonance (SPR) .

Q. How do hydrogen bonding patterns affect crystalline packing and stability?

Graph set analysis (Etter’s method) reveals that the hydroxyl and sulfonamide groups form R₂²(8) motifs (two donors, two acceptors), creating robust 2D networks. These interactions increase melting points (>200°C) and reduce hygroscopicity, as observed in structurally similar sulfonamides .

Q. What are the primary degradation pathways under varying pH and temperature conditions?

  • Acidic conditions (pH <3) : Hydrolysis of the sulfonamide bond occurs, forming pyrazole and thiophene fragments (LC-MS monitoring recommended) .
  • Thermal stress (>100°C) : Dehydration of the hydroxyl group leads to olefin formation, detectable via TGA-DSC . Mitigation strategies include lyophilization (for storage) and buffered formulations (pH 6–8).

Q. How can computational models predict conformational behavior in solution vs. solid state?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compare torsional angles of the hydroxyethyl-thiophene sidechain with crystallographic data .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies .

Q. How should researchers address contradictions in synthetic yields or analytical data?

  • Yield discrepancies : Compare reaction scales—microwave-assisted synthesis (20–50 mg) may show higher yields (~70%) vs. bulk reactions (~50%) due to heat distribution .
  • NMR signal splitting : Dynamic thiophene ring puckering (via Cremer-Pople coordinates) can cause variable coupling constants; use low-temperature NMR to resolve .

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